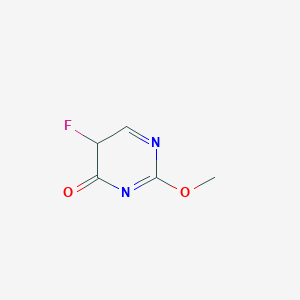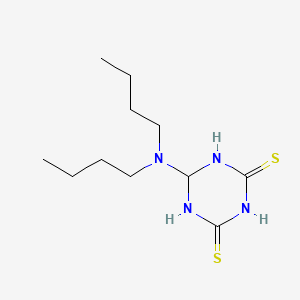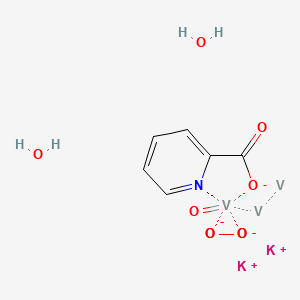
Dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate is a complex compound that features vanadium in multiple oxidation states, coordinated with pyridine-2-carboxylate and diperoxide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate typically involves the reaction of vanadium precursors with pyridine-2-carboxylate and diperoxide ligands under controlled conditions. One common method involves the use of oxovanadium(IV) complexes ligated by [NNO] donor ligands. These complexes are synthesized and characterized using techniques such as ESI-HRMS, elemental analysis, and spectroscopic methods (UV-Vis, IR, and EPR) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of vanadium in different oxidation states and the coordination environment provided by the ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands that can coordinate with vanadium. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of dioxovanadium(V) complexes, while reduction reactions may yield oxovanadium(IV) complexes .
Scientific Research Applications
Dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate has several scientific research applications, including:
Materials Science: The unique coordination environment and oxidation states of vanadium in this compound make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate exerts its effects involves the interaction of vanadium with various molecular targets and pathways. For example, in anticancer applications, vanadium complexes can induce cell death through apoptosis and autophagy pathways, often involving the production of reactive oxygen species (ROS) and interaction with proteins such as BSA .
Comparison with Similar Compounds
Similar Compounds
- Oxovanadium(IV) complexes with [NNO] donor ligands
- Dipicolinate oxovanadium(IV) complexes
- Oxovanadium(IV) complexes with 2-phenylpyridine
Uniqueness
Dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate is unique due to its specific combination of ligands and the presence of vanadium in multiple oxidation states. This unique coordination environment allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H8K2NO9V3-3 |
|---|---|
Molecular Weight |
469.15 g/mol |
IUPAC Name |
dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate |
InChI |
InChI=1S/C6H5NO2.2K.2O2.2H2O.O.3V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;;;/h1-4H,(H,8,9);;;;;2*1H2;;;;/q;2*+1;2*-2;;;;;;/p-1 |
InChI Key |
OGSVWSNNFRQUGA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+].[V].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
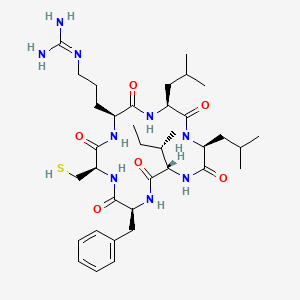
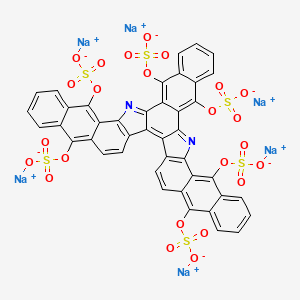
![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
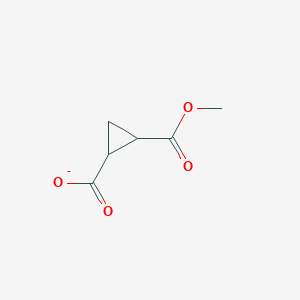
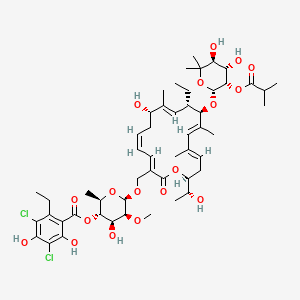
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)
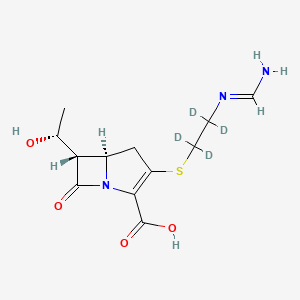
![N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B12362900.png)
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362912.png)
